N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide
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Overview
Description
“N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide” is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thioether linkage, and an amide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide” typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Thioether Formation: The phenylthio group can be introduced via nucleophilic substitution reactions, where a thiol reacts with an appropriate electrophile.
Amide Bond Formation: The final step involves coupling the oxadiazole-thioether intermediate with a suitable amine or amide precursor under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide” can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the amide group would yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.
Industry: Use in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide” would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The oxadiazole ring, thioether linkage, and amide group could each contribute to the compound’s overall activity by interacting with different molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)acetamide: Similar structure with an acetamide group instead of a propanamide group.
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)butanamide: Similar structure with a butanamide group instead of a propanamide group.
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)benzamide: Similar structure with a benzamide group instead of a propanamide group.
Uniqueness
The uniqueness of “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-10-15-13(18-16-10)9-14-12(17)7-8-19-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJUAGUPONOOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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